1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- is a complex organic compound characterized by its pyrrole ring structure and multiple substituents
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrrole ring, followed by the introduction of the 2,4-dichlorophenyl group and subsequent methylation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl-: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-: Another related compound with variations in the phenyl and methyl groups.
1H-Pyrrole-3-methanamine, 1-methyl-: A simpler derivative with fewer substituents, used for comparison in studies of structure-activity relationships.
The uniqueness of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
138222-98-7 |
---|---|
Molekularformel |
C15H18Cl2N2 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
1-[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18Cl2N2/c1-10-7-12(9-18(3)4)11(2)19(10)15-6-5-13(16)8-14(15)17/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
FZMOKHNAQVMTJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.